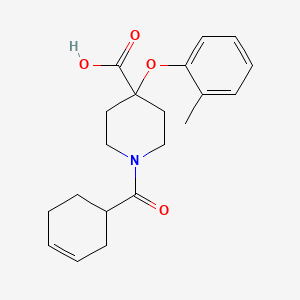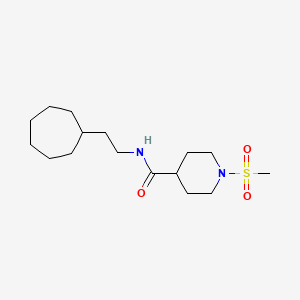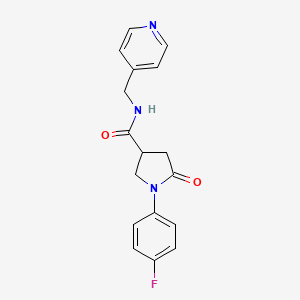![molecular formula C14H13NO3 B5457915 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5457915.png)
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone, also known as FDP, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties. FDP belongs to the class of pyridinones and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as COX-2, which is involved in the production of inflammatory cytokines. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is also stable and can be easily synthesized in large quantities. However, 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vitro assays. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone also has a short half-life, which can limit its effectiveness in in vivo experiments.
将来の方向性
There are several future directions for the research on 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone. One direction is to investigate the potential of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop new analogs of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone with improved pharmacological properties such as solubility and half-life. Further studies are also needed to fully understand the mechanism of action of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone and its potential side effects.
Conclusion
In conclusion, 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic properties. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. The synthesis of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone involves the condensation reaction of 2-acetylpyridine with furan-2-carbaldehyde in the presence of a base catalyst. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone, including investigating its potential as a therapeutic agent and developing new analogs with improved pharmacological properties.
合成法
The synthesis of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone involves the condensation reaction of 2-acetylpyridine with furan-2-carbaldehyde in the presence of a base catalyst. The resulting reaction mixture is then subjected to further purification steps to obtain pure 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone. The yield of 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties by reducing the production of inflammatory cytokines. 3-[3-(2-furyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-10(2)15-14(17)13(9)12(16)6-5-11-4-3-7-18-11/h3-8H,1-2H3,(H,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFASELZJAXTPY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5457835.png)
![2-(1-methyl-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5457841.png)
![3'-[1-(dimethylamino)ethyl]-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5457843.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5457845.png)
![[rel-(1R,3S)-3-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5457865.png)
![N-(tert-butyl)-3-phenyl-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-propen-1-amine hydrochloride](/img/structure/B5457876.png)
![7-[3-(4H-1,2,4-triazol-4-yl)phenyl]pyrazolo[1,5-a]pyridine](/img/structure/B5457882.png)
![2-methyl-5-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B5457896.png)


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5457934.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)
